

# 2-(Bromomethyl)nicotinonitrile CAS number 116986-12-0

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## Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644

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An In-depth Technical Guide to **2-(Bromomethyl)nicotinonitrile** (CAS 116986-12-0) for Advanced Chemical Synthesis

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-(Bromomethyl)nicotinonitrile**, a pivotal reagent for professionals in pharmaceutical research and drug development. We will delve into its synthesis, reactivity, characterization, and safe handling, moving beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that inform its use in the laboratory.

## Strategic Importance and Physicochemical Profile

**2-(Bromomethyl)nicotinonitrile** (CAS No. 116986-12-0) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.<sup>[1][2]</sup> Its structure uniquely combines the nucleophilic and hydrogen-bonding properties of a pyridine ring with two distinct reactive sites: an electrophilic bromomethyl group and a versatile nitrile moiety. This duality allows for sequential and diverse chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.<sup>[3][4]</sup>

## Key Physicochemical Data

For ease of reference, the fundamental properties of **2-(Bromomethyl)nicotinonitrile** are summarized below.

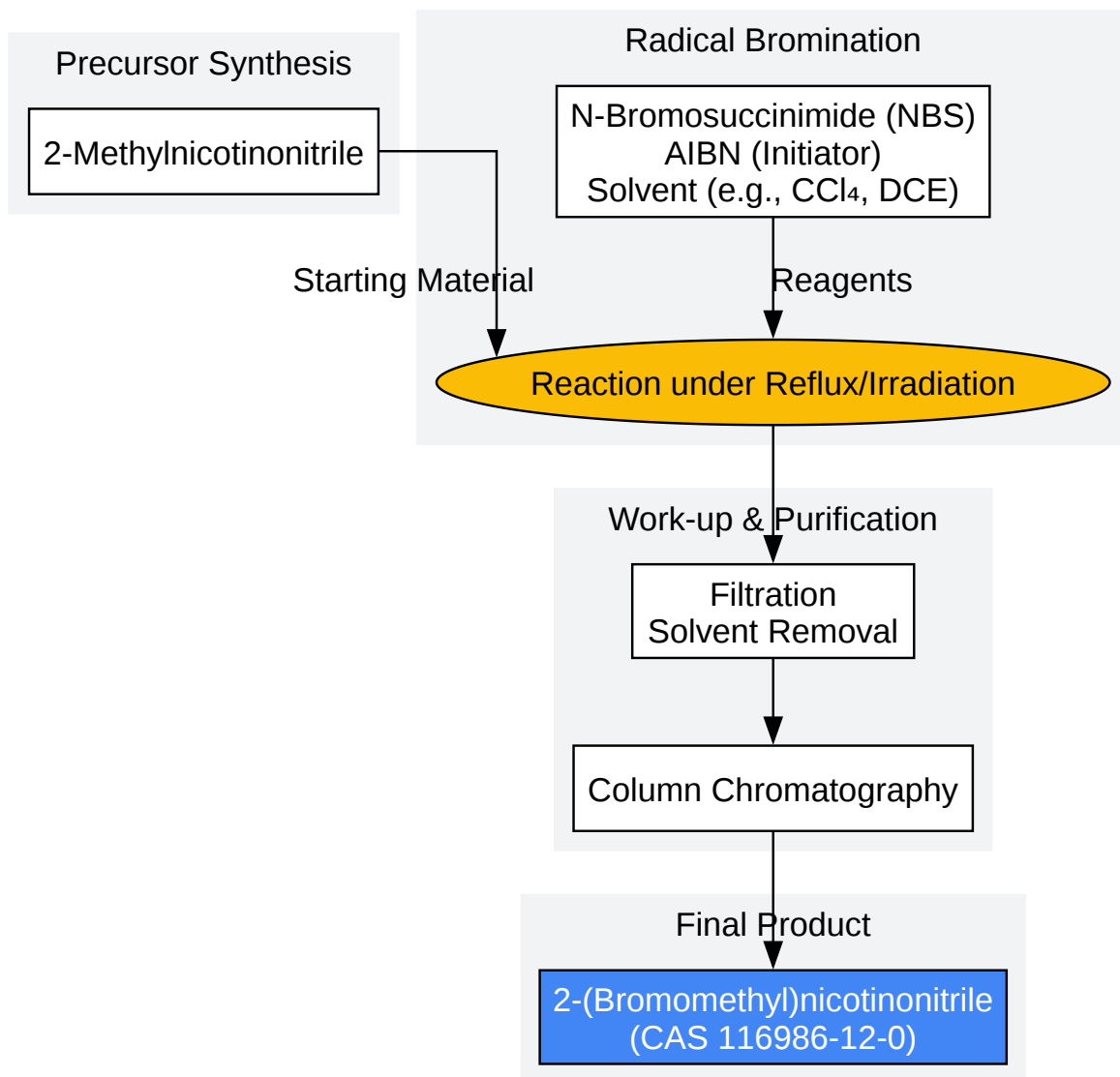
Property	Value	Source(s)
CAS Number	116986-12-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	[2]
Molecular Weight	197.03 g/mol	[2]
IUPAC Name	2-(bromomethyl)pyridine-3-carbonitrile	[5]
Appearance	Typically a solid (e.g., beige solid)	[6]
Storage Conditions	Inert atmosphere, refrigerated (2-8°C)	[2]
SMILES	<chem>N#CC1=C(CBr)N=CC=C1</chem>	[2]
InChI Key	QWCGOMIAXFNYIV-UHFFFAOYSA-N	[6]

## Synthesis Pathway: Selective Radical Bromination

The most direct and widely employed strategy for synthesizing **2-(Bromomethyl)nicotinonitrile** is through the free-radical bromination of its precursor, 2-methylnicotinonitrile. This approach is favored due to the enhanced reactivity of the methyl group at the C2 position of the pyridine ring, which behaves analogously to a benzylic position, readily stabilizing a radical intermediate.

The causality behind this choice rests on the high selectivity of bromine radicals.[7] Compared to chlorination, bromination is a less exothermic and more selective process, favoring the formation of the most stable radical intermediate.[7] The pyridine ring activates the adjacent methyl group, ensuring that bromination occurs preferentially at this site over any potential aromatic C-H bonds.

## Synthesis Workflow Diagram



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Caption: Overall workflow for the synthesis of **2-(Bromomethyl)nicotinonitrile**.

## Experimental Protocol: Synthesis

This protocol is a robust, self-validating system adapted from established procedures for benzylic-type brominations.[8]

- **Reactor Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-methylnicotinonitrile (1.0 equiv). Dissolve it in a dry, inert solvent such as 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl<sub>4</sub>).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) to the solution. NBS is chosen as the bromine source because it maintains a low, steady concentration of Br<sub>2</sub>, minimizing side reactions.
- **Initiation:** Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.1 equiv). The choice of AIBN is critical; it decomposes thermally to produce radicals at a predictable rate, allowing for controlled initiation of the chain reaction.<sup>[8]</sup>
- **Reaction Conditions:** Heat the mixture to reflux (typically around 80-85°C for DCE) and stir vigorously for 12-16 hours.<sup>[8]</sup> Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature. Progress should be monitored by TLC or GC-MS, observing the consumption of the starting material.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **2-(Bromomethyl)nicotinonitrile**.

## Structural Validation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

### Protocol: Spectroscopic Analysis

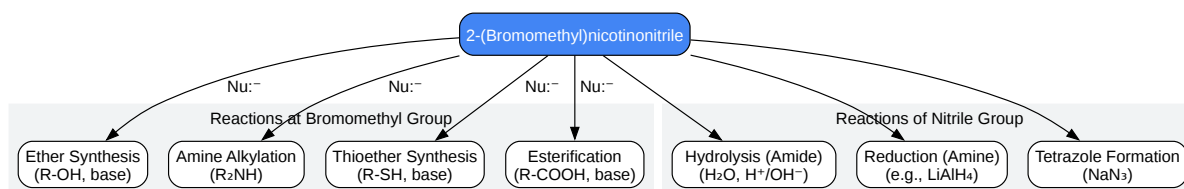
- **<sup>1</sup>H NMR Spectroscopy:** Dissolve the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>). The spectrum should show characteristic signals:
  - A singlet for the bromomethyl protons (-CH<sub>2</sub>Br) typically in the range of δ 4.5-4.8 ppm.

- Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine system.[9]
- <sup>13</sup>C NMR Spectroscopy: The spectrum should reveal the correct number of carbon signals, including:
  - A signal for the bromomethyl carbon (-CH<sub>2</sub>Br) around δ 30-35 ppm.
  - A signal for the nitrile carbon (-C≡N) near δ 115-120 ppm.
  - Signals for the aromatic carbons of the pyridine ring.[9]
- FT-IR Spectroscopy: Acquire a spectrum of the solid or a thin film. Look for key vibrational frequencies:
  - A sharp, medium-intensity peak around 2220-2240 cm<sup>-1</sup> corresponding to the C≡N stretch of the nitrile group.
  - C-Br stretching vibrations typically found in the fingerprint region (below 700 cm<sup>-1</sup>).
- Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI). The mass spectrum should show the molecular ion peak [M+H]<sup>+</sup> and a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

## Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-(Bromomethyl)nicotinonitrile** stems from its two orthogonal reactive sites. The bromomethyl group serves as a potent electrophile, while the nitrile group can be transformed into a variety of other functionalities.

## Reactivity Pathways Diagram



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Caption: Key reaction pathways for **2-(Bromomethyl)nicotinonitrile**.

- As an Electrophile: The compound is an excellent substrate for S<sub>N</sub>2 reactions. This is the primary pathway exploited in drug discovery to connect the nicotinonitrile pharmacophore to other molecular fragments. It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form ethers, secondary/tertiary amines, and thioethers, respectively.[10] This allows for the systematic exploration of chemical space around a core scaffold.[11]
- Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding nicotinamide or nicotinic acid derivatives.[12] Furthermore, it can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>), providing a route to diamine structures.

## Safety, Handling, and Storage

Given its reactive nature, proper handling of **2-(Bromomethyl)nicotinonitrile** is essential for laboratory safety. The following guidelines are based on data from analogous hazardous materials.[6][13]

## Hazard and Precaution Summary

Category	Information	Source(s)
GHS Hazards	Harmful if swallowed, causes skin irritation/burns, causes serious eye damage, may cause respiratory irritation.	[6][13][14][15]
Signal Word	Danger / Warning	[6][13]
Hazard Codes	H302, H312, H314, H315, H319, H332, H335	[6][15]
Precautionary Codes	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338	[13][14][15]

## Protocol: Safe Handling and Storage

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[13]
- Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation.[16]
- Spill Management: In case of a spill, cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[16] Do not add water.
- Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[13]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a designated, refrigerated (2-8°C), and well-ventilated area away from incompatible materials like strong oxidizing agents and moisture.[2] The rationale for these

conditions is to prevent degradation via hydrolysis of the bromomethyl group and to maintain overall chemical stability.

## Conclusion

**2-(Bromomethyl)nicotinonitrile** is a high-value, versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its predictable reactivity, governed by the principles of radical chemistry and nucleophilic substitution, allows for its strategic incorporation into complex molecules. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this reagent to accelerate the development of novel chemical entities.

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